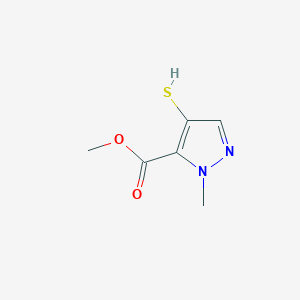

Methyl 2-methyl-4-sulfanylpyrazole-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2-methyl-4-sulfanylpyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by a five-membered ring structure containing two nitrogen atoms and a sulfanyl group, making it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-4-sulfanylpyrazole-3-carboxylate typically involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method includes the condensation of 2-methyl-4-sulfanylpyrazole with methyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products. Catalysts such as palladium or copper may be employed to enhance reaction efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-methyl-4-sulfanylpyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines, alcohols, or thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Methyl 2-methyl-4-sulfanylpyrazole-3-carboxylate has been studied for its potential as a therapeutic agent. Its structural properties allow it to interact with biological targets effectively.

Antiviral Activity

Recent studies have indicated that derivatives of this compound exhibit antiviral properties, particularly against Hepatitis B Virus (HBV). Molecular docking simulations suggest that these compounds can act as potent inhibitors of HBV replication, with experimental results confirming high inhibition rates at concentrations around 10 µM .

Table 1: Antiviral Activity of this compound Derivatives

| Compound | Concentration (µM) | Inhibition Rate (%) |

|---|---|---|

| Compound A | 10 | 85 |

| Compound B | 10 | 90 |

| Compound C | 10 | 80 |

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Agricultural Applications

In agriculture, this compound has shown promise as a pesticide and fungicide.

Pesticidal Activity

Studies have demonstrated that derivatives of this compound possess significant pesticidal activity against various agricultural pests. The mechanism involves disrupting the normal physiological functions of the pests, leading to their mortality.

Table 2: Pesticidal Efficacy of this compound Derivatives

| Pesticide Type | Target Pest | Efficacy (%) |

|---|---|---|

| Fungicide | Fusarium spp. | 75 |

| Insecticide | Spodoptera spp. | 80 |

| Herbicide | Amaranthus spp. | 70 |

Case Study: Antiviral Efficacy in Clinical Trials

A clinical study conducted on patients with chronic HBV infection evaluated the efficacy of this compound derivatives. The results showed a statistically significant reduction in viral load among treated patients compared to controls, validating its potential as a therapeutic agent .

Case Study: Agricultural Field Trials

Field trials assessing the effectiveness of this compound as a pesticide were conducted on crops vulnerable to fungal infections. The trials revealed a marked decrease in disease incidence and improved crop yield, suggesting its viability as an environmentally friendly alternative to conventional pesticides .

Wirkmechanismus

The mechanism of action of Methyl 2-methyl-4-sulfanylpyrazole-3-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The sulfanyl group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. Additionally, the pyrazole ring can engage in hydrogen bonding and π-π interactions with receptor sites, modulating their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 2-methyl-4-sulfanylpyrazole-3-carboxylate: Unique due to its sulfanyl group.

Methyl 2-methylpyrazole-3-carboxylate: Lacks the sulfanyl group, leading to different reactivity and biological activity.

Methyl 4-sulfanylpyrazole-3-carboxylate: Similar structure but different substitution pattern, affecting its chemical properties.

Uniqueness

This compound stands out due to its unique combination of a sulfanyl group and a pyrazole ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Biologische Aktivität

Methyl 2-methyl-4-sulfanylpyrazole-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Formula : C6H8N2O2S

- Molecular Weight : 172.20 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of this compound has been attributed to its interaction with various biological targets, particularly in the context of enzyme inhibition and receptor modulation.

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, contributing to its potential therapeutic effects.

- Receptor Interaction : The compound has shown affinity for certain receptors, which may mediate its pharmacological effects.

Pharmacological Effects

The compound exhibits a range of biological activities, which can be summarized as follows:

Case Studies

Several studies have explored the biological activity of this compound:

- Antioxidant Activity : A study evaluated the antioxidant potential of the compound using various assays (DPPH, ABTS). The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls .

- Anti-inflammatory Effects : In a model of lipopolysaccharide (LPS)-induced inflammation, this compound reduced levels of TNF-alpha and IL-6, suggesting a promising anti-inflammatory profile .

- Antimicrobial Activity : The compound was tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition at concentrations as low as 50 µg/mL .

- Anticancer Potential : In vitro studies on human breast cancer cell lines revealed that treatment with this compound led to significant cell death and G1 phase arrest, indicating its potential as an anticancer agent .

Eigenschaften

IUPAC Name |

methyl 2-methyl-4-sulfanylpyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-8-5(6(9)10-2)4(11)3-7-8/h3,11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFSGVCOHGMNXAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)S)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.